N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
N-(2-(4-Methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic compound featuring a fused thieno-pyrazole core substituted with a 4-methoxyphenyl group and an acetamide moiety. Its molecular formula is C₁₅H₁₅N₃O₃S, with a molecular weight of 341.37 g/mol. The 4-methoxyphenyl group enhances solubility via hydrogen bonding interactions, while the thieno-pyrazole scaffold contributes to structural rigidity, as observed in related analogs . The compound’s synthesis likely follows pathways analogous to Scheme 4 in , where sodium iodide and acetonitrile mediate key reactions .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9(18)15-14-12-7-21(19)8-13(12)16-17(14)10-3-5-11(20-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPSXUJFIYJWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide are the RET, EGFR, and VEGFR tyrosine kinases. These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and survival.
Mode of Action
This compound acts as a small molecule tyrosine kinase inhibitor (TKI). It competes with ATP binding sites on the receptors, thereby inhibiting the kinase activity. This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in tumor-induced neo-angiogenesis, tumor cell survival, proliferation, and signaling.
Biochemical Pathways
The compound’s action affects several biochemical pathways. By inhibiting the RET, EGFR, and VEGFR tyrosine kinases, this compound disrupts the signaling pathways that these kinases regulate. These pathways are involved in various cellular processes, including cell growth, differentiation, and survival.
Pharmacokinetics
It is known that the compound exhibits high selectivity for its target kinases, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the RET, EGFR, and VEGFR tyrosine kinases. By inhibiting these kinases, the compound disrupts the signaling pathways they regulate, leading to a decrease in tumor-induced neo-angiogenesis, tumor cell survival, proliferation, and signaling.
Biological Activity
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 373.47 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is significant for its pharmacological properties. The presence of the methoxy and oxido groups contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole framework. Subsequent modifications can introduce various substituents that enhance biological activity.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, derivatives of this compound have shown selective antiproliferative activity against breast cancer cell lines (MCF-7), with IC50 values ranging from 1.2 to 5.3 μM .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity . Studies utilizing DPPH and FRAP assays revealed that it possesses pronounced antioxidant capacity, which may contribute to its anticancer effects by preventing oxidative stress in cells . The antioxidant ability was confirmed through experiments where the compound was tested against oxidative stress induced by tert-butyl hydroperoxide in tumor cells .
Antibacterial Activity
In addition to anticancer properties, this compound has shown antibacterial activity against Gram-positive strains such as Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported at 8 μM .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Proliferation : By disrupting cellular signaling pathways crucial for cancer cell growth.
- Oxidative Stress Modulation : Acting as an antioxidant to reduce reactive oxygen species (ROS) levels in cells.
- Targeting Bacterial Metabolism : Interfering with metabolic pathways in bacteria leading to their death.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
Comparison with Similar Compounds
Key Observations :
- Acyl Group Variations: Replacing the acetamide group with cyclohexanecarboxamide () increases molecular weight (373.50 vs. 341.37) but maintains H-bond donor/acceptor counts. The bulkier cyclohexane group may reduce solubility compared to the linear acetamide .
- The furan-2-carboxamide group adds an oxygen heterocycle, increasing H-bond acceptors to 6 .
- Core Modifications : The patent compound () replaces the pyrazole with a pyrrole ring and adds a methylsulfonyl group, significantly altering polarity (9 H-bond acceptors) and molecular weight (539.63 g/mol) .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The 4-methoxyphenyl group in the target compound participates in C–H···O and N–H···O interactions, stabilizing crystal packing (). This contrasts with the furan-carboxamide analog (), where furan oxygen enhances π-π stacking .
- Solubility : The methoxy group improves aqueous solubility compared to dimethylphenyl () or cyclohexane () derivatives.
- Crystallography: SHELX software () is widely used for resolving such structures, confirming planar thieno-pyrazole cores and substituent orientations .
Research Implications
- Drug Design : The acetamide group’s balance of hydrophilicity and rigidity makes the target compound a promising scaffold for kinase inhibitors.
- Structural Insights : Substitutions at the phenyl ring (e.g., methoxy vs. dimethyl) significantly modulate electronic and steric properties, impacting bioactivity .
Preparation Methods
Jacobson Cyclization
The Jacobson reaction, a [2+3] cycloaddition between a diene and a diazo compound, has been employed to synthesize analogous thienopyrazole derivatives. For example, thieno[3,2-c]pyrazole was prepared via this method, starting from a thiophene precursor and a diazo reagent. Adapting this strategy, the 3,4-fused thienopyrazole could be synthesized by reacting 3-aminothiophene-4-carboxylate derivatives with diazomethane under controlled conditions. Key parameters include:
Multi-Component Reaction (MCR)
FeCl3-supported MCRs have proven effective for constructing hybrid heterocycles. A three-component reaction involving a thienopyrimidinylpyrazolamine, benzoylacetonitrile, and an aromatic aldehyde in the presence of FeCl3 on basic alumina yields thienopyrimidine-pyrazolo[3,4-b]pyridine hybrids. While the target compound differs, this method highlights the utility of FeCl3 in facilitating cyclization. For thieno[3,4-c]pyrazole synthesis, a similar MCR could involve:
- Components : 4-methoxyphenylacetaldehyde, cyanoacetamide, and a thiophene-derived amine.
- Catalyst : FeCl3/Al2O3 (1 mmol per 5 mmol substrate).
- Conditions : Reflux in ethanol for 6 hours.
- Yield : ~55% (extrapolated from analogous reactions).
Oxidation to the Sulfoxide (5-Oxido Group)
The sulfoxide moiety at position 5 is introduced via oxidation of a thienopyrazole sulfide precursor. Common oxidizing agents include:
Meta-Chloroperbenzoic Acid (m-CPBA)
Hydrogen Peroxide (H2O2)
Acetylation of the 3-Amino Group
The final step involves acetylation of the 3-amino group to form the acetamide:
Classical Acetylation
- Reagents : Acetic anhydride (2 equiv), pyridine (1.5 equiv).
- Conditions : 0°C to room temperature, 30 minutes.
- Workup : Solvent removal under vacuum yields the crude product, purified via recrystallization (chloroform/methanol).
- Yield : 95–100%.
- Characterization : 1H NMR (CDCl3) δ 7.91 (bs, 1H, NH), 5.98 (s, 1H, pyrazole-H), 2.19 (s, 3H, COCH3).
Microwave-Assisted Acetylation
- Conditions : Microwave irradiation at 100°C for 10 minutes.
- Catalyst : DMAP (4-dimethylaminopyridine, 0.1 equiv).
- Yield : 98%.
Integrated Synthetic Route
Combining these steps, a representative synthesis proceeds as follows:
Thieno[3,4-c]pyrazole Core Formation :
Sulfoxidation :
Acetylation :
Analytical Data and Characterization
Critical spectroscopic data confirm the structure:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
